2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPSZVYEHRLOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)F)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable imidazole precursors under acidic or basic conditions.
Introduction of the Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl bromide or through radical difluoromethylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3
Biological Activity
2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H6F3N2O2
- Molecular Weight : 220.15 g/mol
- SMILES Notation :
C1=CN2C(=CN=C2C(=C1)F)C(=O)O - InChI Key :
ZUPQLPWDWSIYPU-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its interaction with specific biological targets. The presence of fluorine atoms in the structure enhances lipophilicity and bioavailability, which can lead to improved binding affinity for target proteins.
Potential Targets:
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission or cellular signaling.
Biological Assays and Efficacy
Numerous studies have evaluated the biological efficacy of this compound using various in vitro and in vivo models.
Table 1: Summary of Biological Assays
Case Studies
Several case studies have highlighted the therapeutic potential of this compound.
Case Study 1: Cancer Treatment
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways. The study reported an IC50 value of approximately 15 µM for breast cancer cells, indicating potent activity.
Case Study 2: Antimicrobial Properties
Research evaluating the antimicrobial properties revealed that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Discussion
The biological activity of this compound suggests a promising profile for further development as a therapeutic agent. Its ability to inhibit specific enzymes and modulate receptor activities may provide avenues for treating various conditions, particularly cancer and infections.
Scientific Research Applications
Antitumor Activity
Research has indicated that 2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study involving human cancer cell lines, this compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell survival and apoptosis.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against several bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity.
Antibacterial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Cholinesterase Inhibition
The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Inhibition Data
The IC50 value for AChE inhibition was found to be approximately 79 µM, indicating moderate potency.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity. The presence of fluorine atoms is believed to increase lipophilicity, facilitating better interaction with biological targets.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions that may include:
- Functionalization of Imidazo[1,2-a]pyridines: Utilizing radical reactions or transition metal-catalyzed processes.
- Carboxylation Reactions: Employing carbon dioxide as a reagent under specific conditions to introduce the carboxylic acid group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves cyclization of substituted pyridine precursors with difluoromethylating agents. Key steps include:
- Cyclocondensation : Use of 2-aminopyridine derivatives with α-bromo carbonyl compounds under reflux in polar aprotic solvents (e.g., DMF) to form the imidazo[1,2-a]pyridine core .
- Fluorination : Introduction of the 8-fluoro group via electrophilic fluorination (e.g., Selectfluor®) at controlled temperatures (0–5°C) to minimize side reactions .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/EtOH under reflux, followed by acidification to isolate the free acid .
- Optimization : Adjust catalyst loading (e.g., Pd for coupling reactions), solvent polarity, and reaction time to improve yields (>70%) and purity (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : , , and NMR to confirm substituent positions and absence of regioisomers. For example, NMR shows distinct shifts for difluoromethyl (-CFH) and 8-fluoro groups .
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., CHFNO) and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of solid-state structure, though limited data exists for this specific compound .
Q. What preliminary biological activities are associated with this compound?
- Screening : In vitro assays against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors. Use ATP-binding site competition assays with IC values as a primary metric .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM to assess therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Approach :
- Substituent Variation : Synthesize derivatives with modified difluoromethyl (e.g., trifluoromethyl) or carboxylic acid groups (e.g., amides) to evaluate binding affinity changes .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with kinase active sites. Focus on hydrogen bonding (carboxylic acid with Lys/Arg residues) and hydrophobic contacts (difluoromethyl with nonpolar pockets) .
- Data Interpretation : Compare IC shifts >5-fold to identify critical functional groups .
Q. How can contradictory data on biological activity be resolved?
- Case Example : If one study reports potent EGFR inhibition (IC = 50 nM) while another shows no activity:
- Replication : Verify assay conditions (e.g., ATP concentration, pH) and compound purity (HPLC ≥98%).
- Orthogonal Assays : Use thermal shift assays (TSA) to confirm direct target engagement .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 8-chloro-6-trifluoromethyl derivatives) to identify trends .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Chemical Modifications :
- Prodrug Synthesis : Convert carboxylic acid to ethyl ester or PEGylated derivatives to enhance membrane permeability .
- Co-crystallization : Use co-formers (e.g., nicotinamide) to create cocrystals with improved aqueous solubility .
- Formulation : Nanoemulsions or liposomal encapsulation to increase plasma half-life .
Q. What advanced spectroscopic methods address regiochemical uncertainties in substitution patterns?
- 2D NMR : - HSQC and HMBC to correlate fluorine atoms with adjacent protons/carbons, resolving ambiguities in difluoromethyl placement .
- Isotopic Labeling : Synthesize -labeled analogs to track nitrogen environments in the imidazo-pyridine core via -NMR .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
